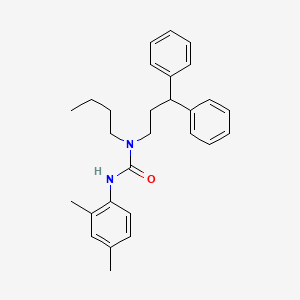
N-Butyl-N'-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a complex structure with various substituents, making it potentially interesting for various applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows:
R-NCO+R’-NH2→R-NH-CO-NH-R’
In this case, the specific reactants would be chosen to introduce the butyl, dimethylphenyl, and diphenylpropyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Catalysts and solvents may be used to optimize the reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a drug candidate.
Industry: Used in the production of polymers, coatings, or other materials.
Wirkmechanismus
The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other ureas with different substituents, such as:
- N-Butyl-N’-(2,4-dimethylphenyl)urea
- N-Butyl-N’-(3,3-diphenylpropyl)urea
- N-(2,4-Dimethylphenyl)-N-(3,3-diphenylpropyl)urea
Uniqueness
The uniqueness of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea lies in its specific combination of substituents, which may confer unique physical, chemical, or biological properties. Comparing its properties with those of similar compounds can help identify its potential advantages and applications.
Eigenschaften
CAS-Nummer |
88451-74-5 |
|---|---|
Molekularformel |
C28H34N2O |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
1-butyl-3-(2,4-dimethylphenyl)-1-(3,3-diphenylpropyl)urea |
InChI |
InChI=1S/C28H34N2O/c1-4-5-19-30(28(31)29-27-17-16-22(2)21-23(27)3)20-18-26(24-12-8-6-9-13-24)25-14-10-7-11-15-25/h6-17,21,26H,4-5,18-20H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
LBJDFZRRSJCULH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


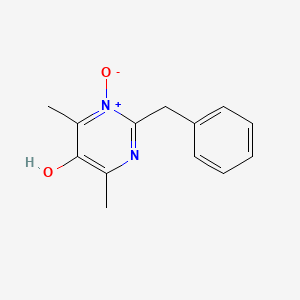

![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
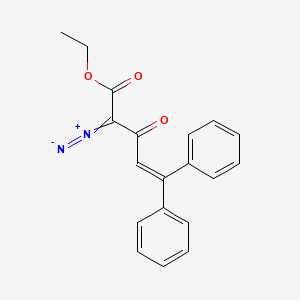
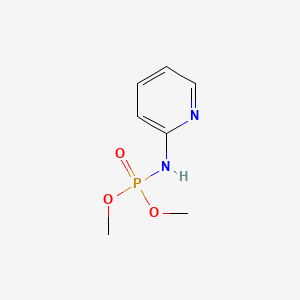
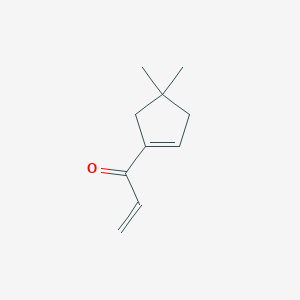
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
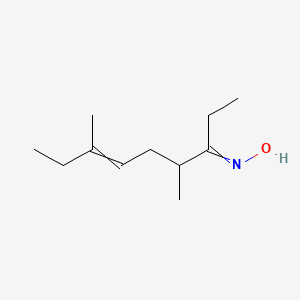
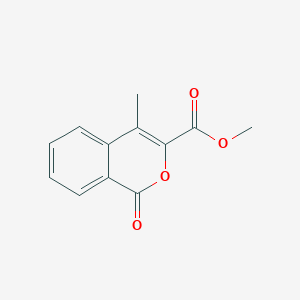
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
